2,6-Naphthyridine-1-carbonitrile

Kinase Inhibition Selectivity Protein Kinase C

2,6-Naphthyridine-1-carbonitrile is a versatile nitrogen-containing heterocyclic building block for focused kinase inhibitor libraries. The 2,6-naphthyridine core confers a distinct selectivity profile—exemplified by a Tpl2 inhibitor with IC₅₀ 50 nM versus >400 µM against PKC (>8,000-fold selectivity)—making it an ideal scaffold for reducing off-target pharmacology. The 1-carbonitrile group enables rapid derivatization to 1-substituted and 1,4-disubstituted analogs, accelerating SAR exploration. Also used in synthesizing SMN protein modulators, hNav1.7 inhibitors, and iNOS inhibitors. Procure this high-purity intermediate to build patent-differentiating compound libraries with reduced cross-reactivity risk.

Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
CAS No. 1159829-94-3
Cat. No. B1413743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Naphthyridine-1-carbonitrile
CAS1159829-94-3
Molecular FormulaC9H5N3
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C=NC=C2)C#N
InChIInChI=1S/C9H5N3/c10-5-9-8-2-3-11-6-7(8)1-4-12-9/h1-4,6H
InChIKeyRARXAMKXXAUEBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Naphthyridine-1-carbonitrile (CAS 1159829-94-3): A Strategic 2,6-Diazanaphthalene Building Block for Kinase-Targeted Medicinal Chemistry


2,6-Naphthyridine-1-carbonitrile (CAS 1159829-94-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₅N₃ and a molecular weight of 155.16 g/mol . This compound belongs to the 2,6-naphthyridine class, which is one of the six structural isomers of pyridopyridine [1]. It is a versatile building block for constructing polyfunctionally substituted 2,6-naphthyridine derivatives [2] and has been used in the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase [3].

Why 2,6-Naphthyridine-1-carbonitrile Cannot Be Interchanged with Other Naphthyridine Isomers or Analogs Without Loss of Scaffold-Specific Selectivity and Reactivity


The six structural isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) exhibit distinct physicochemical properties, synthetic reactivities, and biological profiles [1]. 2,6-Naphthyridine-1-carbonitrile provides a specific nitrogen substitution pattern that influences its reactivity as a synthetic intermediate and its potential as a pharmacophore scaffold [2]. The presence of the carbonitrile group at the 1-position serves as a critical handle for further functionalization, enabling the synthesis of derivatives that other naphthyridine isomers cannot produce without substantial synthetic redesign [3]. In kinase inhibition, for example, the 2,6-naphthyridine core confers a distinct selectivity profile; a Tpl2 kinase inhibitor based on this scaffold exhibits an IC₅₀ of 50 nM against Tpl2 but >400 µM against PKC, demonstrating that small scaffold variations can lead to orders-of-magnitude differences in off-target activity [4].

Quantitative Differentiation of 2,6-Naphthyridine-1-carbonitrile: Comparative Evidence for Procurement and Research Prioritization


Scaffold Selectivity in Kinase Inhibition: 2,6-Naphthyridine vs. Classical PKC Isotypes

While 2,6-Naphthyridine-1-carbonitrile itself is a building block, its core 2,6-naphthyridine scaffold has been validated in multiple independent studies as a privileged structure for achieving high selectivity over classical PKC isozymes, a key differentiator from other naphthyridine-based inhibitors. For example, a prototypical 2,6-naphthyridine inhibitor (Compound 11) potently inhibits novel PKC isozymes δ, ε, η, θ with IC₅₀ values of 20, 5, 5, and 77 nM, respectively, while displaying 11- to 180-fold selectivity over the classical PKC isotypes α/β [1]. This selectivity profile is a direct consequence of the 2,6-substitution pattern and is not inherent to other naphthyridine isomers, such as 1,8-naphthyridine derivatives which have been developed as A1 adenosine antagonists [2].

Kinase Inhibition Selectivity Protein Kinase C

Tpl2 vs. PKC Selectivity: A Direct Intramolecular Comparison of a 2,6-Naphthyridine-Derived Inhibitor

A commercially available, structurally defined 2,6-naphthyridine-based Tpl2 kinase inhibitor (which contains a 2,6-naphthyridine-1-carbonitrile-like core) demonstrates exceptional selectivity within the kinome. This compound inhibits Tpl2 kinase with an IC₅₀ of 50 nM, while exhibiting markedly lower potency against Protein Kinase C (PKC) with an IC₅₀ of >400 µM, representing a selectivity window of >8,000-fold [1]. This data provides a direct, intramolecular benchmark for the selectivity achievable with the 2,6-naphthyridine scaffold and underscores the importance of the specific substitution pattern for achieving such a wide therapeutic window.

Tpl2 Kinase PKC Selectivity

Cytotoxicity Profile in Cancer Cell Lines: Naphthyridine vs. Pyranopyridinecarbonitrile Analogs

In a comparative study evaluating the antitumor activity of naphthyridine and pyranopyridinecarbonitrile derivatives, the naphthyridine-based compounds exhibited distinct cytotoxicity profiles against HepG-2, PC-3, and HCT-116 cell lines [1]. While specific IC₅₀ values for 2,6-Naphthyridine-1-carbonitrile itself were not reported, the study provides a direct class-level comparison, indicating that the naphthyridine core imparts a different activity profile compared to the pyranopyridinecarbonitrile scaffold. This suggests that 2,6-Naphthyridine-1-carbonitrile, as a building block, may lead to compounds with a unique anticancer selectivity spectrum.

Anticancer Cytotoxicity HCT-116

Synthetic Versatility: Direct Functionalization at the 1-Position of the 2,6-Naphthyridine Core

A key differentiator of 2,6-Naphthyridine-1-carbonitrile is the synthetic handle provided by the carbonitrile group at the 1-position. A method for preparing 1-substituted and 1,4-disubstituted derivatives of 2,6-naphthyridine has been reported, utilizing the reaction of 3-cyanomethylpyridine-4-carbonitrile with various lithium amides and methyllithium at -78°C [1]. This specific synthetic route allows for the direct and regioselective introduction of diverse substituents onto the 2,6-naphthyridine core, a capability not equally accessible to all naphthyridine isomers and which is fundamental for structure-activity relationship (SAR) studies.

Synthetic Chemistry Building Block Functionalization

Optimal Scientific and Industrial Applications for 2,6-Naphthyridine-1-carbonitrile Based on Evidence-Driven Differentiation


Lead Optimization in Kinase Inhibitor Programs Requiring Isoform Selectivity

For medicinal chemistry projects targeting specific kinase isoforms (e.g., PKCδ, PKCε, PKCη, PKCθ, or Tpl2), 2,6-Naphthyridine-1-carbonitrile serves as an ideal core scaffold for building focused compound libraries. The established selectivity of the 2,6-naphthyridine core against classical PKC isotypes (11- to 180-fold) and against PKC in the context of Tpl2 inhibition (>8,000-fold) provides a rational starting point for lead optimization, reducing the risk of off-target pharmacology associated with less selective scaffolds [1][2].

Synthesis of Diverse 2,6-Naphthyridine Libraries via Regioselective Functionalization

The carbonitrile group at the 1-position of this compound provides a versatile synthetic handle for the preparation of diverse 2,6-naphthyridine derivatives. The reported method for generating 1-substituted and 1,4-disubstituted derivatives enables the rapid exploration of structure-activity relationships, making this compound a valuable building block for generating novel chemical matter in early-stage drug discovery [3].

Development of Anticancer Agents with a Unique Cytotoxicity Profile

Given the distinct activity profile of naphthyridine derivatives against HepG-2, PC-3, and HCT-116 cancer cell lines compared to pyranopyridinecarbonitrile analogs, 2,6-Naphthyridine-1-carbonitrile is a suitable starting material for synthesizing and screening compounds for novel anticancer mechanisms. This is particularly relevant for projects seeking to overcome resistance to existing therapies or to identify compounds with a unique spectrum of activity [4].

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